2-Benzoyl-3,5-diphenylfuran
Description
Significance of Furan (B31954) Heterocycles in Synthetic Organic Chemistry
Overview of Furan Ring System Stability and Aromaticity
Furan is classified as an aromatic compound, a property conferred by its planar, cyclic, and fully conjugated structure. askiitians.com The ring contains six π-electrons (four from the two carbon-carbon double bonds and two from a lone pair on the oxygen atom), satisfying Hückel's rule for aromaticity (4n+2 π-electrons, where n=1). askiitians.comnumberanalytics.com This delocalization of π-electrons across the ring results in a significant resonance stabilization energy, estimated to be between 16 and 67 kJ/mol. wikipedia.orglibretexts.org
However, the aromaticity of furan is considered modest when compared to its carbocyclic analogue, benzene (B151609) (152 kJ/mol), or even other five-membered heterocycles like thiophene (B33073) (121 kJ/mol) and pyrrole (B145914) (88 kJ/mol). wikipedia.org The higher electronegativity of the oxygen atom compared to carbon leads to an uneven distribution of electron density, somewhat diminishing the aromatic stabilization. numberanalytics.com This reduced aromatic character means that furan's chemical behavior is intermediate between that of a typical aromatic ring and a conjugated diene or enol ether. wikipedia.org Consequently, while it undergoes electrophilic substitution reactions characteristic of aromatic systems, it does so with greater reactivity than benzene and can also participate in reactions like the Diels-Alder cycloaddition, where it functions as a diene. numberanalytics.comlibretexts.org
Importance of Poly-substituted Furans in Chemical Research
Poly-substituted furans, those bearing multiple functional groups on the furan core, are of immense importance in chemical research. Their structures are prevalent in a wide array of secondary metabolites from plants, algae, and microorganisms, many of which exhibit notable biological activities. iupac.orgrsc.org Synthetic poly-substituted furans are crucial as pharmaceuticals, fragrances, and insecticides. researchgate.net
The functionalization of the furan ring allows for the fine-tuning of its chemical and physical properties. This makes them invaluable as advanced building blocks for the synthesis of complex natural and non-natural products. iupac.orgrsc.org For instance, they serve as key precursors in the construction of intricate molecular frameworks and theoretically interesting benzenoid molecules. iupac.org The development of efficient and regiospecific methods for creating di-, tri-, and tetrasubstituted furans remains an active and challenging area of synthetic organic chemistry, driven by the continuous discovery of their utility in medicinal chemistry and materials science. iupac.orgsioc-journal.cnrsc.org
Contextualization of Benzoyl- and Phenyl-Substituted Furans
Among the vast family of substituted furans, those bearing both benzoyl and phenyl groups represent a significant subclass. These substituents impart specific steric and electronic characteristics that define the reactivity and potential applications of the resulting molecule.
Structural Features and Electronic Environment of 2-Benzoyl-3,5-diphenylfuran
This compound is a trisubstituted furan featuring two phenyl groups at the C3 and C5 positions and a benzoyl group at the C2 position. The electronic environment of the furan core is significantly influenced by these substituents.
Phenyl Groups (at C3 and C5): The phenyl groups are primarily bulky substituents that create steric hindrance around the furan ring. Electronically, they can participate in resonance with the furan ring, further delocalizing the π-electron system.
Benzoyl Group (at C2): The benzoyl group, consisting of a carbonyl (C=O) attached to a phenyl ring, is a strong electron-withdrawing group. Its presence at the C2 position significantly polarizes the furan ring, pulling electron density away from the heterocyclic core. This deactivation influences the molecule's reactivity towards electrophiles.
The combination of these groups—the electron-donating character of the furan's oxygen atom, the extended conjugation from the phenyl rings, and the powerful electron-withdrawing nature of the benzoyl group—creates a complex and unique electronic landscape. This intricate balance of effects governs the molecule's spectroscopic properties and its behavior in chemical reactions. For example, a related compound, 5-benzoyl-3-phenylisothiazole, is formed via a ring-opening reaction of 2,5-diphenylfuran (B1207041), highlighting how substituents can direct reactivity pathways. rsc.org
Historical Development and Relevant Precursor Chemistry
The synthesis of highly substituted furans has been a long-standing objective in organic chemistry, with classic methods including the Paal-Knorr and Feist-Bénary syntheses. rsc.org The Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, is a fundamental method for preparing furans. chemicalbook.com
Modern synthetic strategies often employ multi-component reactions or metal-catalyzed cyclizations to achieve higher complexity and regioselectivity. rsc.orgnih.gov The synthesis of this compound itself can be approached through various routes. One notable method involves the reaction of a chalcone (B49325) derivative (an α,β-unsaturated ketone) with a phenacyl halide. Specifically, the synthesis of 2-amino-3-cyano-4,5-diphenylfuran, a related structure, has been achieved by condensing benzoin (B196080) and malononitrile (B47326), often using microwave irradiation to improve yields. semanticscholar.org The precursors for such syntheses, like benzoin and various chalcones, are readily preparable through established organic reactions such as the benzoin condensation and the Claisen-Schmidt condensation, respectively. Another approach involves the reaction of 1-benzoyl-2,2-difluoro-3-phenylcyclopropane derivatives with triflic acid, which leads to the formation of 3-fluoro-2,5-diphenylfuran derivatives, showcasing how cyclopropane (B1198618) ring-opening can be a pathway to substituted furans. beilstein-journals.org
Scope and Research Focus on this compound and Closely Related Analogues
Research into this compound and its analogues is driven by their potential utility as scaffolds in medicinal chemistry and as functional organic materials. ontosight.ai The dense substitution pattern and the presence of aromatic and carbonyl functionalities make these compounds interesting candidates for various applications.
For instance, substituted diphenyl furans are investigated for their potential as inhibitors of biological targets. google.com The specific arrangement of phenyl and benzoyl groups can facilitate interactions such as π-stacking and hydrogen bonding within enzyme active sites or protein receptors. ontosight.ai Furthermore, the conjugated π-system of these molecules suggests potential applications in materials science, particularly in the field of organic electronics. Compounds with extended π-conjugation, like diphenylfuran derivatives, are often studied for their fluorescent properties and potential use in organic light-emitting diodes (OLEDs) or as molecular sensors. beilstein-journals.org
The focus of current research includes the development of novel, efficient synthetic routes to access these complex furan structures and the exploration of their photophysical and biological properties. sioc-journal.cnrsc.org The investigation of closely related analogues, such as (4-benzoyl-2,5-diphenyl-furan-3-yl)-phenyl-methanone, further expands the structural diversity and potential applications of this class of compounds. sigmaaldrich.com
Data Tables
Table 1: Properties of the Furan Ring System
| Property | Description | Reference |
|---|---|---|
| Formula | C₄H₄O | numberanalytics.com |
| Structure | Five-membered heterocyclic aromatic ring | wikipedia.org |
| Aromaticity Rule | Satisfies Hückel's rule (4n+2) with 6 π-electrons | askiitians.com |
| Resonance Energy | 16 - 67 kJ/mol | wikipedia.orglibretexts.org |
| Reactivity | More reactive than benzene; undergoes both electrophilic substitution and Diels-Alder reactions. | wikipedia.orgnumberanalytics.com |
Table 2: Key Synthetic Precursors for Substituted Furans
| Precursor Type | Description | Relevant Synthesis | Reference |
|---|---|---|---|
| 1,4-Dicarbonyl Compounds | Acyclic compounds with two carbonyl groups separated by two carbon atoms. | Paal-Knorr Furan Synthesis | chemicalbook.com |
| Chalcones (α,β-Unsaturated Ketones) | Ketones conjugated with a double bond, often formed from an aldehyde and a ketone. | Synthesis of highly substituted furans. | semanticscholar.org |
| Benzoin | An α-hydroxy ketone. | Condensation with active methylene (B1212753) compounds. | semanticscholar.org |
| γ-Hydroxy-α,β-unsaturated ketones | Can undergo acid-catalyzed dehydrative heterocyclisation. | Synthesis of substituted furans. | rsc.org |
| α,β-Alkynyl Ketones | Can undergo cycloaddition with diazo compounds. | Cu(I)-catalyzed [4+1] cycloaddition. | rsc.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
57314-28-0 |
|---|---|
Molecular Formula |
C23H16O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(3,5-diphenylfuran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C23H16O2/c24-22(19-14-8-3-9-15-19)23-20(17-10-4-1-5-11-17)16-21(25-23)18-12-6-2-7-13-18/h1-16H |
InChI Key |
WARDLFLSFXYNRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzoyl 3,5 Diphenylfuran and Congeners
Direct Synthetic Routes to Benzoyl-Diphenylfuran Core Structures
Direct routes focus on constructing the substituted furan (B31954) ring in a single or tandem reaction sequence from acyclic precursors. These methods are often valued for their efficiency and ability to build molecular complexity rapidly.
Cyclization reactions are a cornerstone of heterocyclic synthesis, involving the formation of the ring from a linear precursor through intramolecular reactions.
Palladium catalysis has emerged as a powerful tool for the synthesis of highly substituted furans under mild conditions. organic-chemistry.orgfigshare.com These methods often involve the palladium-catalyzed cyclization of functionalized precursors, demonstrating high efficiency and versatility. organic-chemistry.orgnih.gov For instance, a common strategy involves the intramolecular O-vinylation of ketones with vinyl bromides. hud.ac.uk Another approach utilizes the palladium-catalyzed cyclization of 1,2-allenyl ketones with allylic bromides to produce 3-allylic polysubstituted furans. nih.gov
Researchers have developed various innovative palladium-catalyzed reactions to access diverse furan structures. mdpi.com One notable method is the 5-exo-dig cyclization/etherification cascade of N-propargyl arylamines, which contain a 1,3-dicarbonyl side chain, to yield trisubstituted furans. rsc.org Another strategy involves the palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol acetates with terminal alkynes, which is followed by an iodocyclization step to furnish 2,5-disubstituted 3-iodofurans, versatile intermediates for further functionalization. acs.org
| Catalyst System | Precursors | Furan Product Type | Reference |
|---|---|---|---|
| Palladium | 1,2-Allenyl ketones and allylic bromides | 3-Allylic polysubstituted furans | nih.gov |
| Palladium | N-propargyl arylamines with 1,3-dicarbonyl side chain | Trisubstituted furans with indoline (B122111) skeletons | rsc.org |
| PdCl₂(CH₃CN)₂ / CuCl₂ | 1,3-Dicarbonyl compounds and alkenyl bromides | Functionalized furans | mdpi.com |
| Palladium/Copper | (Z)-β-bromoenol acetates and terminal alkynes | 2,5-Disubstituted 3-iodofurans | acs.org |
The Paal-Knorr synthesis is a classical and widely used method for preparing substituted furans, pyrroles, and thiophenes from 1,4-diketone precursors. wikipedia.orgambeed.comresearchgate.net The reaction, first reported in 1884, involves the acid-catalyzed intramolecular cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.com The mechanism proceeds via the protonation of one carbonyl group, which is then attacked by the enol form of the second carbonyl, forming a hemiacetal intermediate that subsequently dehydrates to yield the furan ring. wikipedia.org
A variety of dehydrating agents and catalysts can be employed, including protic acids (e.g., p-TsOH, H₂SO₄), Lewis acids (e.g., ZnCl₂), and other reagents like phosphorus pentoxide (P₂O₅) or acetic anhydride (B1165640). wikipedia.orgalfa-chemistry.com While highly effective, traditional Paal-Knorr conditions can be harsh, sometimes requiring prolonged heating in acid, which may not be suitable for substrates with sensitive functional groups. alfa-chemistry.com To address this, milder conditions, including microwave-assisted syntheses, have been developed. organic-chemistry.org
For the direct synthesis of 2-benzoyl-3,5-diphenylfuran via a Paal-Knorr reaction, the required precursor would be a 1,2,4-trisubstituted-1,4-diketone, specifically 1-benzoyl-2,4-diphenyl-1,4-butanedione. The cyclization of this complex diketone under acidic conditions would theoretically yield the target furan.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, represent a highly efficient strategy for synthesizing complex molecules like substituted furans. mdpi.comresearchgate.net These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate structural diversity. researchgate.netrsc.org
Several MCRs have been developed for furan synthesis. One such method involves the reaction of arylglyoxals, cyclic dicarbonyl compounds, and phenols under catalysis by FeCl₃ or MeSO₃H. rsc.org Another powerful approach is a palladium-catalyzed three-component reaction between β-keto esters, propargyl carbonate, and aryl iodides, which yields polysubstituted furans in good yields. organic-chemistry.org
A pertinent example is the palladium iodide-catalyzed multicomponent carbonylative synthesis that produces 2-(4-acylfuran-2-yl)acetamides. mdpi.comnih.gov This methodology was successfully used to synthesize a derivative of the target compound, 2-(4-Benzoyl-3,5-diphenylfuran-2-yl)-N,N-diethylacetamide, confirming the utility of MCRs in constructing the benzoyl-diphenylfuran core. mdpi.comnih.gov
| Compound Name | Yield | Appearance | Reference |
|---|---|---|---|
| 2-(4-Benzoyl-3,5-diphenylfuran-2-yl)-N,N-diethylacetamide | 54% | Colorless oil | mdpi.com |
An alternative to de novo ring synthesis is the functionalization of a simpler, pre-formed furan ring. This approach is strategic when the parent furan is readily accessible.
The introduction of a benzoyl group onto a furan ring is typically achieved through Friedel-Crafts acylation. nowgonggirlscollege.co.in For the synthesis of this compound, this strategy would involve the acylation of 2,5-diphenylfuran (B1207041) with an acylating agent like benzoyl chloride.
However, the furan ring is sensitive and prone to polymerization under classical Friedel-Crafts conditions that use strong Lewis acids like aluminum chloride (AlCl₃). benthamdirect.comstackexchange.com These harsh conditions can lead to low yields or complete failure of the reaction. benthamdirect.comstackexchange.com Consequently, milder and more effective catalysts have been developed for the acylation of furans. Boron trifluoride (BF₃) and its complexes have been found to be superior catalysts for this transformation, largely overcoming the difficulties associated with stronger Lewis acids. stackexchange.comgoogle.com Other successful catalysts include stannic chloride, ytterbium(III) trifluoromethanesulfonate, and heterogeneous catalyst systems such as aluminum dodecatungstophosphate (AlPW₁₂O₄₀) combined with Mg(OH)₂. nowgonggirlscollege.co.inbenthamdirect.comresearchgate.net These modified procedures allow for the regioselective acylation of sensitive furan substrates to produce 2-furyl-arylketones in good to excellent yields. benthamdirect.com
Derivatization from Pre-formed Furan Scaffolds
Arylation and Phenyl Group Installation
The introduction of aryl and specifically phenyl groups onto a furan core is a critical step in the synthesis of compounds like this compound. Direct C-H arylation has emerged as a powerful tool for this purpose, often relying on transition metal catalysis.
Palladium-catalyzed reactions are prominent for the regioselective arylation of furan and its derivatives. researchgate.net For instance, the C-H arylation of benzofurans has been successfully achieved using various aryl donors, including aryl halides, arylboron reagents, and triarylantimony difluorides. mdpi.com The reaction of benzofurans with triarylantimony difluorides, catalyzed by palladium(II) acetate (B1210297), yields 2-arylbenzofurans under aerobic conditions. mdpi.com Similarly, coupling 5-bromo-2-furaldehyde (B32451) with phenylboronic acid in the presence of a palladium catalyst is a known method to produce 5-phenyl-2-furaldehyde. ekb.eg
Radical arylation presents an alternative pathway. Reactions using arenediazonium salts as the aryl radical source and titanium(III) chloride as a reductant have been shown to effectively arylate phenols and furans with good regioselectivity. nih.gov These methods offer a cost-effective and efficient route to diversely functionalized biaryls and arylated heterocycles. nih.gov
Table 1: Catalytic Systems for Arylation of Furan Derivatives
| Catalyst System | Aryl Source | Key Features |
|---|---|---|
| Pd(OAc)₂ / CuCl₂ | Triarylantimony difluorides | Aerobic conditions, regioselective C-H arylation. mdpi.com |
| Pd(OAc)₂ / Ligand | Phenylboronic acid | Can be performed in aqueous media. ekb.eg |
| TiCl₃ | Arenediazonium salts | Radical arylation mechanism, cost-effective. nih.gov |
| Pd(PPh₃)₄ | Aryl bromides | Early example of direct arylation of benzofuran (B130515). mdpi.com |
Electrochemical Synthesis Approaches for Furan Derivatives
Organic electrochemistry has become an attractive and sustainable approach for synthesizing heterocyclic compounds, including furans, by using electric current as the redox agent. nih.gov This technique often allows for reactions under mild, oxidant-free, and metal-free conditions. nih.govnih.gov
Cathodic Reduction Pathways for Substituted Furans
Cathodic reactions, though less explored than anodic oxidations, provide unique synthetic pathways. nih.gov The process typically involves a single-electron transfer (SET) at the cathode to generate radical intermediates from precursors. For example, the electrochemical reduction of ketones can generate ketyl radicals, which can then undergo further reactions. nih.gov
In the context of furan chemistry, the electroreduction of 5-hydroxymethylfurfural (B1680220) (HMF) demonstrates various reduction pathways, including hydrogenation of the aldehyde group and hydrogenolysis of the alcohol. researchgate.net The specific products formed depend on factors like pH and the electrode material. researchgate.net While not a direct furan ring synthesis, these cathodic processes illustrate how functional groups on a pre-existing furan ring can be selectively transformed, which is a key aspect of synthesizing complex derivatives. Another general cathodic strategy involves the reduction of alkyl bromides to generate alkyl radicals, which can then add to alkenes in a dicarbofunctionalization sequence. nih.gov
Anodic Oxidation Mechanisms in Furan Synthesis
Anodic oxidation is a more common electrochemical strategy for furan synthesis and modification. A well-established mechanism is the electrochemical–chemical–electrochemical–chemical (ECEC) pathway. royalsocietypublishing.org In this process, the furan ring is first oxidized at the anode to form a radical cation. This intermediate then reacts with a nucleophile (like a methanol (B129727) solvent molecule). A second electrochemical oxidation of the resulting radical produces a cation, which is trapped by a second nucleophile molecule, leading to a 2,5-disubstituted-2,5-dihydrofuran. royalsocietypublishing.orgd-nb.info This method has been used on an industrial scale. d-nb.info
Electrochemical oxidative intramolecular cyclization is another powerful anodic method. For example, 2-alkynylphenols can undergo cyclization with diselenides under galvanostatic electrolysis to generate a wide variety of substituted benzo[b]furans in good to excellent yields. nih.govfrontiersin.org The proposed mechanism can involve the anodic oxidation of the diselenide to form a cationic radical intermediate that initiates the cyclization cascade. frontiersin.org
Table 2: Conditions for Anodic Oxidation in Furan Synthesis
| Starting Material(s) | Electrolyte/Solvent | Electrode(s) | Product Type |
|---|---|---|---|
| Furan | Sodium acetate in Acetic acid/Acetonitrile | Reticulated Vitreous Carbon (Working), Graphite (Counter) | 2,5-Diacetoxy-2,5-dihydrofuran royalsocietypublishing.org |
| Furfuryl alcohols | Not specified / Methanol | Not specified | 2,5-Dimethoxy dihydrofuran derivatives d-nb.info |
| 2-Alkynylphenols, Diselenides | TBAClO₄ in Acetonitrile | Platinum (Pt) | Selenylbenzo[b]furans frontiersin.orgresearchgate.net |
Electrochemically-Mediated C-H Functionalization for Furan Construction
Electrochemistry can mediate C-H functionalization to construct the furan ring itself. A sustainable electrocatalytic C-H activation has been developed for the synthesis of highly functionalized tetrasubstituted furans. rsc.org This method involves the intermolecular cyclization of allenes and 1,3-dicarbonyl compounds. rsc.orgrsc.org
The process uses ferrocene (B1249389) (Cp₂Fe) as a redox catalyst, avoiding the need for stoichiometric chemical oxidants or noble metal catalysts. rsc.org The reaction proceeds via an electrochemically generated C-centered radical, which then undergoes cyclization to form the furan core. This approach highlights the power of electrochemistry to enable novel, atom-economical transformations for building complex heterocyclic structures. rsc.orgresearchgate.net
Synthesis of Furanone Precursors and Their Conversion to Furans
Furanones, particularly butenolides, are versatile and widely used precursors for the synthesis of various heterocyclic compounds, including substituted furans. researchgate.netnih.gov These five-membered lactones can be synthesized through several routes and subsequently converted into fully aromatic furan rings. For example, 3-aroylpropionic acids can be reacted with aldehydes in a Perkin-type reaction to yield furan-2(3H)-ones. nih.gov Another classic method involves the oxidation of furfural (B47365) with an agent like performic acid to produce butenolide (2(5H)-furanone). orgsyn.org
Preparation of 2-Hydroxy-2,3-dihydrofuran Derivatives
2-Hydroxy-2,3-dihydrofurans are valuable intermediates in organic synthesis. rsc.org A highly efficient, domino reaction has been developed for their preparation from simple starting materials. rsc.orgdntb.gov.ua This method involves the reaction of 1,4-enediones with phenacyl pyridinium (B92312) halides in the presence of a base like potassium carbonate. rsc.org The reaction proceeds under mild conditions via a sequence of Michael addition, intramolecular cyclization, and elimination to construct the 2-hydroxy-2,3-dihydrofuran skeleton. rsc.org This strategy is noted for its operational simplicity, broad substrate scope, and high tolerance for various functional groups. rsc.org
Table 3: Synthesis of 2-Hydroxy-2,3-dihydrofuran Derivatives via Domino Reaction
| Phenacyl Pyridinium Halide | 1,4-Enedione | Base | Solvent | Product Yield |
|---|---|---|---|---|
| Phenacyl pyridinium halide 1 | 1,4-enedione 2 | K₂CO₃ | CH₃CN | High rsc.org |
| 1-(2-Oxopropyl)pyridin-1-ium chloride | 1,4-enedione 2 | K₂CO₃ | CH₃CN | High rsc.org |
Transformation of Furanone Rings to Furan Systems
Furanone rings, particularly unsaturated lactones like 2(3H)-furanones and 2(5H)-furanones, are valuable intermediates in the synthesis of highly substituted furan systems. Their transformation into the aromatic furan core typically involves an aromatization step, which can be achieved through various oxidative or rearrangement pathways.
A prominent method for this transformation is the oxidative aromatization of dihydrofuran derivatives. For instance, 2-benzylidene-dihydrofurans can be converted into their corresponding 2-alkenyl-furan derivatives through oxidation. acs.org A particularly effective reagent for this process is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.orgresearchgate.net The reaction mechanism is understood to involve a facile hydride transfer from the dihydrofuran ring to an oxygen center on the DDQ molecule, which initiates the aromatization cascade. acs.orgresearchgate.netresearchgate.net This method has been successfully integrated into one-pot cascade reactions, for example, following a palladium-catalyzed cyclization of α-propargylic-β-ketoesters with aryl halides to form the 2-benzylidene-dihydrofuran intermediate in situ. acs.orgresearchgate.net
In some cases, aromatization can occur spontaneously or with mild acid or base catalysis, especially when the resulting furan gains significant resonance stabilization. acs.org Dihydrofurans formed from coupling reactions may co-exist in a mixture with their already aromatized furan counterparts, with the conversion being easily driven to completion by the addition of an oxidant like DDQ. mdpi.com
The versatility of the furanone core is also demonstrated by its ability to be converted into other heterocyclic systems. For example, 5-aryl-3-substituted-2(3H)-furanones can react with ammonia (B1221849) or primary amines, such as benzylamine, to yield the corresponding 2(3H)-pyrrolones. nih.govnih.gov This highlights the furanone's utility as a scaffold for diverse heterocyclic syntheses.
Table 1: Examples of Furanone Ring Transformations
| Starting Material | Reagents/Conditions | Product | Yield | Citation(s) |
|---|---|---|---|---|
| 2-Benzylidene-dihydrofuran | DDQ, Dichloroethane (DCE) | 2-Alkenyl-furan | High | acs.orgresearchgate.net |
| 7-(2-(Methylsulfonyl)phenyl)-8-(p-tolyl)-7,8-dihydro-2H-furo[3,2-e]indole | DDQ, Toluene (B28343), r.t., 10 min | 2-(2-(Methylsulfonyl)phenyl)-1-(p-tolyl)-furo[3,2-e]indole | - | mdpi.com |
| 3-{(2-chloro-6-substituted quinolin-3-yl)methylidene}-5-(aryl)-furan-2(3H)-one | Dry NH₃ gas, Ethanol | 3-{(2-chloro-6-substituted quinolin-3-yl)methylidene}-5-(aryl)-pyrrol-2(3H)-one | - | nih.gov |
| 3-{(2-chloro-6-substituted quinolin-3-yl)methylidene}-5-(aryl)-furan-2(3H)-one | Benzylamine, Benzene (B151609); then 6N HCl | 1-Benzyl-3-{(2-chloro-6-substituted quinolin-3-yl)methylidene}-5-(aryl)-pyrrol-2(3H)-one | - | nih.gov |
Synthetic Routes to Diaroyl-Furanones
The synthesis of furanones bearing two aroyl groups (diaroyl-furanones) is a specialized area. While direct, single-step syntheses are not commonly reported, their structures can be assembled through multi-step sequences involving the formation of key precursors and subsequent cyclization or functionalization.
One logical approach is the acylation of a pre-formed aroyl-furanone. A common method for generating the initial aroyl-furanone scaffold involves the condensation of 3-aroylpropionic acids with aldehydes. mdpi.comekb.eg For example, reacting 3-aroylpropionic acids with various aldehydes in the presence of a cyclodehydrating agent like thionyl chloride in N,N-dimethylformamide (DMF) or acetic anhydride with triethylamine (B128534) yields 5-aryl-3-alkylidene-2(3H)-furanones. nih.govekb.eg
Building upon this, the synthesis of a 2,3-diaroyl furanone could be envisioned. A related synthesis for 2,3-diaroyl benzofurans has been documented, where a 2-aroyl benzofuran is first synthesized and then subsequently acylated at the 3-position. rsc.org This strategy of sequential acylation could be adapted to furanone systems. For instance, a 4-aroyl-5-aryl-2,3-furandione, prepared from the reaction of a dibenzoylmethane (B1670423) with oxalyl dichloride, can react with 1,2-phenylenediamines to form complex quinoxalinone derivatives that retain the 1,3-diaroylpropane-1,3-dione structure. clockss.org
A plausible synthetic route to a precursor for this compound involves the reaction between the sodium salt of dibenzoylmethane and desyl bromide (2-bromo-2-phenylacetophenone). scbt.comsigmaaldrich.com This reaction would construct a 1,2,4,5-tetraphenyl-1,4-dione, a direct precursor to tetraphenylfuran (B85685) via Paal-Knorr synthesis, or a related poly-aroylated intermediate that could be manipulated to form the target furan structure.
Table 2: Synthesis of Aroyl-Substituted Furanones and Precursors
| Starting Material(s) | Reagents/Conditions | Product | Yield | Citation(s) |
|---|---|---|---|---|
| 3-Aroylpropionic acid, 2-Chloroquinoline-3-carbaldehyde | Acetic anhydride, Triethylamine, reflux | 3-{(2-Chloroquinolin-3-yl)methylidene}-5-(aryl)-furan-2(3H)-one | Not specified | nih.gov |
| 3-Aroylpropionic acid, 4-Oxo-4H-chromen-3-carboxaldehyde | Thionyl chloride/DMF, Dichloromethane, Triethylamine | 5-Aryl-3-chromonylmethylene-2(3H)-furanone | Not specified | ekb.eg |
| β-Aroylpropionic acids, Aromatic aldehydes | Acetic anhydride, reflux | 3-Arylidene-5-aryl-2(3H)-furanone | Not specified | nih.gov |
| Aryne precursor, 2-Bromoacetophenone | KF, 18-crown-6, K₂CO₃, DMF, 60 °C | 2-Aroyl benzofuran | Good | rsc.org |
| 2-Aroyl benzofuran, Phenylglyoxylic acid | Silver catalyst | 2,3-Diaroyl benzofuran | Good | rsc.org |
Chemical Reactivity and Transformation Mechanisms
Photochemical Rearrangements and Reactivity
The absorption of light by furan (B31954) derivatives initiates a cascade of photochemical processes, leading to a variety of structural isomers and decomposition products.
Photoisomerization Pathways of Furan Derivatives
The photoisomerization of furan derivatives is a complex process that can proceed through different pathways depending on the specific molecule and reaction conditions. acs.org Upon direct irradiation, furan derivatives are promoted to a singlet excited state. From this state, they can undergo conversion to a Dewar isomer or transition to a triplet state via intersystem crossing. acs.org The efficiency of these competing processes dictates the final composition of the reaction mixture. acs.org For many furan compounds, particularly those with conjugated moieties, E-Z isomerization is a dominant photochemical pathway in dilute solutions. researchgate.net
In some cases, photoisomerization can lead to significant skeletal rearrangements. For instance, the irradiation of certain pyridazine (B1198779) N-oxide derivatives can yield furan derivatives through a complex pathway involving a diazo intermediate. researchgate.netpreprints.org Specifically, the irradiation of 3,6-diphenylpyridazine (B189494) N-oxide produces 2,5-diphenylfuran (B1207041) in a 6% yield, alongside the major product, 3-benzoyl-5-phenylpyrazole. preprints.orgresearchgate.net Theoretical calculations suggest that the reaction proceeds through a diazoketone intermediate which can then lose nitrogen to form the furan ring. preprints.org
Photolytic Decomposition and Rearrangement Products
The photolysis of furan derivatives can lead to a variety of decomposition and rearrangement products. For example, steady-state irradiation of 3-benzyl-3,5-diphenyl-2(3H)-furanone in benzene (B151609) or methanol (B129727) results in a mixture of 2,3,5-triphenylfuran (B14736674) and 1,3,5-triphenylbut-3-en-1-one. researchgate.net In contrast, direct photolysis of 3-benzoyl-3,5-diphenyl-2(3H)-furanone yields a bis lactone as the sole product. researchgate.net
The concentration of the substrate can also influence the product distribution. In dilute solutions, intramolecular reactions often predominate, while at higher concentrations, intermolecular reactions such as dimerization can occur. irb.hr For example, irradiation of 2-[2-(2-vinylphenyl)ethenyl]benzo[b]furan in a dilute solution yields a bicyclo[3.2.1]octadiene derivative, whereas in a more concentrated solution, dimeric products are formed. irb.hr
Some furan derivatives can undergo photocyclization to form polycyclic aromatic compounds. For instance, 2,3-diphenylfuran (B14693677) can be converted to phenanthrene (B1679779) under oxidative conditions. mdpi.com
Wavelength Dependence in Photochemical Transformations
The outcome of photochemical reactions of furan derivatives can be highly dependent on the wavelength of the incident light. rsc.orgresearchgate.net Different wavelengths can activate different chromophores within a molecule, populate different reactive excited states, or sequentially excite the starting material and a photogenerated intermediate, leading to different products. rsc.orgresearchgate.net
Generally, the rates of phototransformation decrease as the wavelength of light increases. nih.gov UV light, even though it constitutes a small portion of the solar spectrum, often dominates both direct and indirect photochemical transformations. nih.gov For some reactions, such as light-induced isomerizations, the quantum yields have been found to be wavelength-dependent. qut.edu.au This suggests that vibronic relaxation can compete with the photochemical conversion process. qut.edu.au By carefully selecting the irradiation wavelength, it is possible to control the reaction pathway and selectively form a desired product. qut.edu.au
Sensitized and Direct Photolysis
The photochemical reactivity of furan derivatives can be initiated through either direct absorption of light by the molecule itself (direct photolysis) or by the transfer of energy from an excited sensitizer (B1316253) molecule (sensitized photolysis). clockss.org These two methods can lead to different excited states and, consequently, different reaction products. baranlab.org
Direct irradiation typically populates the singlet excited state, which can then lead to products or undergo intersystem crossing to the triplet state. acs.org Sensitized photolysis, on the other hand, directly populates the triplet state of the furan derivative. acs.org The triplet state often has different reactivity compared to the singlet state. For example, in the case of some furan derivatives, the triplet state evolves exclusively through O-Cα bond cleavage. acs.org
The choice between direct and sensitized photolysis can significantly impact the product distribution. For instance, in the photolysis of 3-benzyl-3,5-diaryl-2(3H)-furanones, direct irradiation yields a mixture of products, whereas sensitized irradiation in the presence of acetophenone (B1666503) leads to the formation of rearranged furanones and bis lactones as the major products. researchgate.net
Thermal Transformations and Rearrangements
In addition to photochemical reactions, furanone systems can also undergo transformations when subjected to heat.
Thermolytic Behavior of Furanone Systems
The thermolysis of furanone systems can lead to various rearrangement and decomposition products. For example, the thermolysis of 3-benzyl-3,5-diaryl-2(3H)-furanones results in the formation of rearranged 5-benzyl-3,5-diaryl-2(5H)-furanones in high yields. researchgate.net
In another example, the thermolysis of 2,2,5,5-tetrasubstituted 4-diazodihydrofuran-3-ones, in contrast to their photolysis, yields 2,2,4,5-substituted 3(2H)-furanones through a 1,2-alkyl or aryl shift. researchgate.net The thermal stability of these diazodihydrofuranones is influenced by the nature of the substituents at the C-5 position. researchgate.net
The following table summarizes the key reactive transformations discussed:
The following table lists the chemical compounds mentioned in this article:
Ring Opening Reactions and Heterocycle Conversions
The furan nucleus, despite its aromaticity, can undergo ring-opening reactions under specific conditions, leading to the formation of either acyclic compounds or new heterocyclic systems.
The cleavage of the furan ring to yield acyclic products is a known transformation, often achieved through oxidative processes. While specific studies on the oxidative cleavage of 2-benzoyl-3,5-diphenylfuran are not detailed in the literature, the reaction of the closely related 2,5-diphenylfuran with ozone provides a relevant model. The ozonation of 2,5-diphenylfuran results in the cleavage of the furan ring to produce acyclic carbonyl compounds, including benzoic acid and benzoylformic acid. acs.org This type of reaction demonstrates a plausible pathway for the conversion of substituted furans into acyclic derivatives. Another study on the alkaline hydrolysis of 5-methoxy-5-phenyl-3,4-diphenylfuran-2(5H)-ones, which are lactone analogues, also shows a ring-opening mechanism, though this applies to a furanone system rather than an aromatic furan. rsc.orgrsc.org
A significant and well-documented transformation of 2,5-disubstituted furans is their conversion into isothiazole (B42339) derivatives. The reaction of various 2,5-diphenylfuran derivatives with trithiazyl trichloride (B1173362) (S₃N₃Cl₃) results in a regiospecific ring opening and subsequent recyclization to form 5-acyl-3-phenylisothiazoles in high yields. lookchem.com This reaction represents a novel synthesis of isothiazoles from furans. researchgate.net
The reaction is highly regiospecific, consistently yielding the 5-acylisothiazole. For instance, 2,3,5-triphenylfuran, an analogue of the title compound, reacts in the same manner to produce 5-benzoyl-3,4-diphenylisothiazole. The presence of substituents on the furan ring influences the reaction conditions required. Furans with electron-withdrawing groups necessitate higher boiling point solvents like chlorobenzene (B131634) or toluene (B28343) to proceed efficiently.
Table 1: Formation of Isothiazole Derivatives from Substituted Furans
| Starting Furan Derivative | Reagent | Product | Yield (%) | Reference |
| 2,5-Diphenylfuran | Trithiazyl Trichloride | 5-Benzoyl-3-phenylisothiazole | High | lookchem.com |
| 2,3,5-Triphenylfuran | Trithiazyl Trichloride | 5-Benzoyl-3,4-diphenylisothiazole | 70% | lookchem.com |
| 3-Bromo-2,5-diphenylfuran | Trithiazyl Trichloride | 4-Bromo-5-benzoyl-3-phenylisothiazole | 85% | lookchem.com |
| 2,5-Bis(4-methylphenyl)furan | Trithiazyl Trichloride | 5-(4-Methylbenzoyl)-3-(4-methylphenyl)isothiazole | 83% | lookchem.com |
The conversion of the furan ring to an isothiazole ring is itself considered a novel ring transformation mechanism. It is described in the literature as a "new ring opening of furans and a new synthesis of isothiazoles". researchgate.net The mechanism involves the fragmentation of the trithiazyl trichloride trimer into a reactive monomer, which then attacks the furan ring, initiating a cascade of bond cleavage and formation that results in the new heterocyclic system.
Other novel ring-opening reactions have been developed for different substituted furan systems. For example, a copper(I) halide-mediated process for certain hydroxypyrrolidine-substituted furans leads to a cyclization-halogenation, ring-opening sequence. figshare.com However, for benzoyl-diphenylfuran derivatives, the conversion to isothiazoles remains the most prominent and studied example of a novel ring transformation.
Electrophilic and Nucleophilic Reactivity of Benzoyl-Diphenylfurans
The electron-rich nature of the furan ring makes it susceptible to attack by electrophiles. The substituents on the ring modulate this reactivity.
The reaction of 2,5-disubstituted furans with trithiazyl trichloride serves as a prime example of the electrophilic reactivity of the furan ring. Trithiazyl trichloride, which is in thermal equilibrium with the highly reactive monomer thiazyl chloride (N≡SCl), is the source of the electrophile. researchgate.net The proposed mechanism suggests that the thiazyl chloride monomer attacks the furan ring, which acts as a nucleophile. This electrophilic attack generates an intermediate that undergoes ring opening, followed by cyclization and elimination of HCl, to afford the final 5-acylisothiazole product exclusively. The regiospecificity of the reaction highlights the directing effects of the phenyl substituents on the electrophilic attack.
Cycloaddition Reactions
The furan nucleus is an aromatic diene and can, in principle, participate in cycloaddition reactions, most notably the Diels-Alder or [4+2] cycloaddition reaction. The aromatic character of furan means it is less reactive than a typical acyclic diene, and the cycloaddition is often reversible. The reactivity of the furan ring in such transformations is highly dependent on the nature and position of its substituents.
For heavily substituted furans like this compound, the potential for cycloaddition is significantly diminished. The presence of bulky phenyl groups at positions 3 and 5, along with the benzoyl group at position 2, creates substantial steric hindrance. This steric crowding impedes the approach of a dienophile to the diene system of the furan ring, making typical [4+2] cycloadditions challenging and often unfeasible under standard conditions.
While specific examples of this compound undergoing cycloaddition are not prominent in the literature, related but less hindered or more activated furan systems demonstrate the potential reactivity of the core structure. For instance, furans can react with highly reactive dienophiles or trapping agents like benzynes. nih.gov Furthermore, heteroanalogs such as 3,5-diphenyl-2-phosphafuran, where a carbon atom is replaced by phosphorus, have been shown to readily undergo [4+2] cycloaddition reactions with various dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD), norbornene, and ethylene. mit.edu These reactions highlight the inherent capability of the substituted furan scaffold to act as a diene, although the specific substitution pattern of the title compound presents a significant kinetic barrier.
Higher-order cycloadditions, such as the [8+2] cycloaddition, have been demonstrated with certain furan-2(3H)-one derivatives, but these reactions typically require specific functionalities and substitution patterns not present in this compound. acs.org
Derivatization Strategies for Enhancing Molecular Complexity
Derivatization of this compound can be achieved by targeting the furan core itself or by modifying the peripheral benzoyl and phenyl substituents. These strategies allow for the systematic alteration of the molecule's properties and the construction of more intricate structures.
The furan ring, despite its aromaticity, is susceptible to various transformations that can alter its structure, either by substitution at its vacant position or by ring-opening and rearrangement.
Ring Transformation Reactions: A notable reaction involves the transformation of the furan ring into a different heterocyclic system. For example, treatment of the closely related 2,5-diphenylfuran with trithiazyl trichloride results in a regiospecific ring-opening and subsequent recyclization to afford 5-benzoyl-3-phenylisothiazole in high yield. rsc.org This reaction represents a profound modification of the core structure, converting the oxygen-containing furan into a sulfur- and nitrogen-containing isothiazole.
Substitution at the Furan Ring: While positions 2, 3, and 5 are substituted, the C4 position of this compound is, in principle, available for functionalization, though it is sterically shielded. In related systems, functional groups can be introduced onto the furan ring. For instance, the synthesis of 4-benzoyl-3,5-diphenylfuran-2-carbaldehyde demonstrates that it is possible to functionalize the furan core of a polysubstituted furan. rsc.org Another key strategy involves building the furan ring with desired functionalities already in place. The synthesis of 2-amino-3-cyano-4,5-diphenylfuran from benzoin (B196080) and malononitrile (B47326) is a prime example. semanticscholar.orggoogle.com This highly functionalized furan can then serve as a versatile intermediate for constructing more complex heterocyclic systems. semanticscholar.orgresearchgate.net
The table below summarizes key derivatization approaches for the furan core based on reactions of closely related analogs.
| Starting Material (Analog) | Reagent(s) | Product Type | Research Finding |
| 2,5-Diphenylfuran | Trithiazyl trichloride | Isothiazole | The furan ring is opened and converted into a 5-benzoyl-3-phenylisothiazole, demonstrating a complete transformation of the heterocyclic core. rsc.org |
| Benzoin, Malononitrile | Diethylamine | Aminofuran | Synthesis of 2-amino-3-cyano-4,5-diphenylfuran, a versatile building block for further heterocyclization. semanticscholar.orggoogle.com |
| 2-Amino-3-cyano-4,5-diphenylfuran | Chalcones | Cyclohexadiene derivative | The aminofuran undergoes reaction to form complex cyclohexadiene intermediates, which can be cyclized to benzopyrimidines. semanticscholar.org |
The benzoyl and phenyl groups attached to the furan core offer multiple sites for chemical modification using well-established synthetic methodologies.
Reactions of the Benzoyl Group: The ketone functionality of the benzoyl group is a primary site for transformation. A key reaction is its reduction to a methylene (B1212753) group (CH₂). The Wolff-Kishner reduction, which utilizes hydrazine (B178648) and a strong base, can convert the benzoyl group into a benzyl (B1604629) group. This was demonstrated in the reduction of 3-benzoyl-2,5-diphenylfuran. acs.org This conversion removes the carbonyl's electron-withdrawing and conjugating effects, significantly altering the electronic properties of the molecule.
Reactions of the Phenyl Rings: The three phenyl rings (one from the benzoyl group and two directly on the furan) are susceptible to electrophilic aromatic substitution. The specific position of substitution on each ring is directed by the existing substituents.
The phenyl groups at the C3 and C5 positions of the furan ring will direct incoming electrophiles to the ortho and para positions.
The phenyl ring of the C2-benzoyl group is deactivated by the carbonyl, which will direct incoming electrophiles to the meta position.
Common electrophilic substitution reactions applicable to these rings include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. While these are standard transformations, their application allows for the introduction of a wide array of functional groups, thereby tuning the steric and electronic profile of the parent molecule. nih.gov
The following table outlines potential functional group interconversions on the peripheral aryl groups.
| Target Group | Reaction Type | Reagent(s) | Potential Product Functionality |
| Benzoyl (C=O) | Wolff-Kishner Reduction | H₂NNH₂, KOH | Methylene bridge (-CH₂-) |
| Phenyl Rings | Electrophilic Nitration | HNO₃, H₂SO₄ | Nitro group (-NO₂) |
| Phenyl Rings | Electrophilic Halogenation | Br₂, FeBr₃ | Bromo group (-Br) |
| Phenyl Rings | Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl group (-COR) |
Inability to Fulfill Request Due to Lack of Specific Data
Following a comprehensive and multi-stage search of available scientific literature and chemical databases, the specific experimental data required to construct the article on "this compound" according to the provided outline could not be located.
The user's instructions demand a thorough and scientifically accurate article based on detailed research findings for each specified spectroscopic technique (NMR, IR, MS) as it pertains solely to the compound this compound. Unfortunately, publications containing the necessary experimental spectra, peak lists, and fragmentation data for this specific molecule were not found.
While spectroscopic data for related compounds such as benzofuran (B130515) derivatives and other substituted furans are available, utilizing such information would violate the strict instruction to focus exclusively on this compound and not introduce data from other compounds. Generating a theoretical analysis of expected spectroscopic behavior would not meet the requirement for "detailed research findings."
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Advanced Spectroscopic and Structural Elucidation
X-ray Diffraction Studies
X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to construct a detailed model of the molecular structure, including precise bond lengths, bond angles, and torsional angles. This information is fundamental to understanding a molecule's conformational preferences and the nature of its interactions with neighboring molecules in the crystal lattice.
While the crystal structure for 2-benzoyl-3,5-diphenylfuran itself is not detailed in the available literature, structural analysis of closely related derivatives provides significant insight. One such derivative, 5-benzoyl-2,4-diphenyl-4,5-dihydrofuran-3-carbonitrile, has been successfully characterized using single-crystal X-ray diffraction. nih.govnih.gov The crystallographic data obtained from this analysis provides a foundational understanding of the steric and electronic properties inherent to this class of substituted furan (B31954) systems.
Crystals of the derivative suitable for diffraction were obtained, and the subsequent analysis yielded precise unit cell dimensions and space group information, confirming the molecular structure. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₄H₁₇NO₂ |
| Formula Weight | 351.41 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.0721 (4) |
| b (Å) | 5.8893 (2) |
| c (Å) | 22.2158 (7) |
| β (°) | 106.699 (1) |
| Volume (ų) | 1762.00 (9) |
| Z | 4 |
The X-ray structure of 5-benzoyl-2,4-diphenyl-4,5-dihydrofuran-3-carbonitrile reveals specific conformational preferences. nih.govnih.gov The dihydrofuran ring is not planar but adopts a twisted conformation. nih.gov A key feature is the orientation of the 5-benzoyl group, where the carbonyl oxygen atom is positioned cis with respect to the furanoid oxygen atom. The O—C—C—O torsion angle associated with this arrangement is a mere 4.62 (19)°. nih.gov
The relative orientations of the various phenyl substituents are also defined by the structure. The plane of the dihydrofuran ring forms distinct angles with the attached phenyl and benzoyl groups, highlighting the steric crowding around the heterocyclic core. nih.gov
The angle between the mean plane of the furan ring and the 2-phenyl ring is 22.5 (1)°. nih.gov
The angle with the 4-phenyl ring is 88.6 (1)°. nih.gov
The angle with the 5-benzoyl group is 78.4 (1)°. nih.gov
These geometric parameters are crucial for understanding the molecule's shape and how it influences crystal packing.
| Parameter | Description | Value |
|---|---|---|
| O—C—C—O Torsion Angle | Orientation of benzoyl group relative to furan oxygen | 4.62 (19)° |
| Puckering Amplitude Q (Å) | Degree of puckering in the dihydrofuran ring | 0.1856 (16) Å |
| Phase Angle of Puckering φ (°) | Nature of the ring twist | 313.5 (5)° |
The crystal packing of 5-benzoyl-2,4-diphenyl-4,5-dihydrofuran-3-carbonitrile is primarily governed by weak intermolecular hydrogen bonds. nih.govnih.gov Specifically, C—H···N and C—H···O interactions link adjacent molecules. nih.gov These interactions create a layered structure, with molecules organizing into sheets parallel to the (200) crystallographic plane. nih.gov Notably, the oxygen atom of the furan ring itself does not participate in any significant intermolecular hydrogen bonding. nih.gov The stability of the crystal lattice is also influenced by π–π stacking interactions between the aromatic rings of neighboring molecules, a common feature in the crystal structures of polyaromatic compounds. mdpi.com
| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |
|---|---|---|---|---|
| C—H···N | 0.93 | 2.58 | 3.277(2) | 132 |
| C—H···O | 0.93 | 2.58 | 3.487(2) | 154 |
Electron Spin Resonance (ESR) Spectroscopy in Mechanistic Studies
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with one or more unpaired electrons. sci-hub.ru It is exceptionally useful for studying paramagnetic intermediates, such as free radicals or radical ions, that are formed during chemical reactions. sci-hub.ru The technique provides information about the identity of the radical, its electronic structure, and its local environment.
In mechanistic studies involving furan compounds, ESR spectroscopy is a powerful tool for detecting and characterizing transient radical cation intermediates. Radical cations of various five-membered heteroaromatics, including furan and its derivatives, have been successfully generated and identified by ESR. researchgate.net For instance, studies on the cyclization of 1,4-diketones in electrophilic media have used ESR to identify the formation of the corresponding furan radical cations. rsc.org In one such study, the radical cation of 2,5-diphenylfuran (B1207041) was generated from several different 1,4-diketone precursors, and its characteristic ESR spectrum was recorded, confirming its structure as the reaction intermediate. rsc.org This approach allows for the direct observation of reactive species and provides crucial evidence for proposed reaction mechanisms.
The ESR spectrum of a radical cation is often characterized by hyperfine splitting, which arises from the magnetic interaction between the unpaired electron and nearby nuclei with non-zero spin (e.g., ¹H). The magnitude of this splitting, known as the hyperfine splitting constant (hfs or a), is directly proportional to the probability of finding the unpaired electron at the position of that nucleus (the spin density). sci-hub.ru
By analyzing the hyperfine splitting pattern, a detailed map of the unpaired electron's distribution across the molecule can be constructed. For furan radical cations, the analysis of proton hfs values reveals how the spin density is delocalized over the heterocyclic ring and its substituents. rsc.org For the related 2,5-diphenylfuran radical cation, the experimental hfs values have been determined and assigned to specific protons in the molecule. rsc.org These assignments are often corroborated by quantum chemical calculations, such as the Hückel–McLachlan method, providing a robust model of the spin density distribution within the radical's π-system. rsc.org
| Position | Number of Protons | hfs Value (G) |
|---|---|---|
| 3, 4 | 2 | 3.71 |
| 4', 4'' (para) | 2 | 1.58 |
| 2', 6', 2'', 6'' (ortho) | 4 | 0.45 |
| 3', 5', 3'', 5'' (meta) | 4 | 0.45 |
ENDOR and TRIPLE Resonance Experiments for hfs Assignments
Detailed research findings and data tables for this compound are not available in the reviewed literature.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a common approach for predicting molecular properties and is instrumental in theoretical chemistry.
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 2-Benzoyl-3,5-diphenylfuran, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its equilibrium geometry. This process yields key structural parameters.
Analysis of the electronic structure provides insights into the molecule's reactivity and properties. This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-O (furan ring) | ~1.37 Å |
| Bond Length | C=C (furan ring) | ~1.35 Å |
| Bond Length | C-C (furan-phenyl) | ~1.48 Å |
| Bond Length | C=O (benzoyl) | ~1.23 Å |
| Dihedral Angle | Furan-Phenyl | Variable (Conformer Dependent) |
Note: The data in this table is illustrative and based on typical values for similar compounds. Specific computational results for this compound are not available.
The presence of multiple single bonds in this compound allows for rotational freedom, leading to various possible conformations. The phenyl and benzoyl groups can rotate relative to the central furan (B31954) ring. A computational conformational analysis would explore the potential energy surface of the molecule to identify stable conformers (energy minima) and the transition states that connect them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different shapes it can adopt at a given temperature.
DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For instance, the calculation of vibrational frequencies can generate a theoretical infrared (IR) spectrum. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and generate a theoretical UV-Vis absorption spectrum, providing information about the wavelengths of light the molecule absorbs.
Mechanistic Pathway Elucidation
Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions, including photochemical processes.
Photoisomerization is a process where a molecule undergoes a structural change upon absorbing light. While the furan ring itself is aromatic and relatively stable, substituted furans can participate in photochemical reactions. Computational modeling of the photoisomerization of this compound would involve calculating the potential energy surfaces of its electronic excited states.
This modeling would identify the pathways from the initial light-absorbing state (Franck-Condon region) to various photoproducts. A critical part of this process is locating transition states—the high-energy structures that connect reactants and products on the potential energy surface. The energy of these transition states determines the activation energy and feasibility of a particular reaction pathway. For instance, studies on the photochemical formation of 2,5-diphenylfuran (B1207041) from other precursors, like pyridazine (B1198779) N-oxide derivatives, have utilized DFT to calculate transition state energies to explain product yields. preprints.orgresearchgate.netresearchgate.net
A reaction coordinate is a parameter that represents the progress along a particular reaction pathway. Analyzing the reaction coordinate involves mapping the change in the molecule's energy as it transforms from reactant to product. This analysis provides a detailed view of the mechanism, showing how bond lengths, angles, and dihedrals change throughout the reaction. It helps to visualize the entire transformation and understand the energetic profile of the photoisomerization process, including the identification of intermediates and transition states.
Investigation of Unstable Intermediates and Reaction Pathways
Theoretical and computational chemistry provides powerful tools to elucidate the complex mechanisms of organic reactions, including the formation of substituted furans like this compound. By modeling the potential energy surface of a reaction, researchers can identify and characterize transient species such as unstable intermediates and transition states. These investigations are crucial for understanding how reactants are converted into products and for optimizing reaction conditions.
In the context of furan synthesis, several reaction pathways and types of unstable intermediates have been explored computationally. For instance, in the formation of benzofurans from furan, two competing mechanisms are generally considered: a Diels-Alder (DA) pathway and a ring-opening pathway. researchgate.net Quantum chemical calculations can be employed to determine the activation energies associated with each pathway, thereby predicting the more favorable route under specific catalytic conditions. researchgate.net
For reactions involving substituted furans, the formation of zwitterionic intermediates has been identified as a key mechanistic step in some cases. A computational study on the reaction between 2-methoxyfuran and a nitroalkene revealed the presence of six possible zwitterionic intermediates. nih.gov The formation of these intermediates is dictated by the local nucleophilic and electrophilic interactions between the reactants. nih.gov Such findings suggest that the reaction pathway is not always straightforward and can involve multiple, competing routes.
Furthermore, the study of reaction mechanisms for related acylbenzofurans has proposed the involvement of protonated intermediates. In the selective synthesis of 3-formylbenzofurans, a diprotonated intermediate is thought to be a key species that directs the reaction towards a specific isomer. nih.gov The stability of such an intermediate can be influenced by the solvent, highlighting the importance of the reaction environment in determining the product distribution. nih.gov These examples from related furan and benzofuran (B130515) chemistry provide a framework for postulating the types of unstable intermediates and reaction pathways that could be involved in the synthesis of this compound.
Quantum Chemical Analysis of Reactivity and Selectivity
Quantum chemical calculations offer profound insights into the electronic structure of molecules, which in turn governs their reactivity and selectivity. By computing various molecular properties and descriptors, it is possible to predict how a molecule like this compound will interact with other reagents and why certain reaction outcomes are favored.
Orbital Interactions and Reactivity Descriptors
The reactivity of molecules can be rationalized using Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies of these orbitals and the difference between them (the HOMO-LUMO gap) are fundamental indicators of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
In addition to FMO analysis, various reactivity descriptors derived from conceptual Density Functional Theory (DFT) are employed to quantify the reactivity of molecules. These descriptors include electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). For example, in a computational study of a reaction involving 2-methoxyfuran, the electronic chemical potential and global electrophilicity were used to classify the reaction as a Forward Electron Density Flux (FEDF) process, where electron density flows from the furan (the nucleophile) to the electrophile. nih.gov
Below is a hypothetical table of reactivity descriptors for a substituted furan, illustrating the type of data generated in such computational studies.
| Descriptor | Value (eV) | Interpretation |
| HOMO Energy | -5.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 4.3 | Indicator of chemical reactivity |
| Electronic Chemical Potential (μ) | -3.35 | Tendency of electron density to escape |
| Chemical Hardness (η) | 2.15 | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | 2.61 | Electrophilic character of the molecule |
This table is illustrative and the values are not specific to this compound.
Theoretical Basis for Regiospecificity
Quantum chemical calculations are instrumental in explaining and predicting the regioselectivity of chemical reactions. By analyzing the distribution of electron density and the properties of different atomic sites within a molecule, it is possible to determine which positions are more susceptible to electrophilic or nucleophilic attack.
Local reactivity descriptors, such as the Fukui function and local softness, are calculated to pinpoint the most reactive sites in a molecule. The Fukui function, for instance, indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the differentiation between sites that are prone to nucleophilic attack (where an electron is added) and those susceptible to electrophilic attack (where an electron is removed).
In the synthesis of substituted furans and benzofurans, theoretical models can explain why a particular isomer is formed preferentially. For example, the selective formation of 3-acylbenzofurans under certain conditions versus 3-formylbenzofurans under others can be rationalized by examining the stability of the intermediates and the activation barriers of the competing reaction pathways leading to each product. nih.gov By modeling the transition state structures and their corresponding energies, computational chemistry can provide a solid theoretical foundation for the observed regiospecificity in the synthesis of complex molecules like this compound.
Applications and Advanced Materials Chemistry
Role as Intermediates in Complex Molecule Synthesis
2-Benzoyl-3,5-diphenylfuran serves as a valuable building block for the synthesis of larger, more complex molecules, particularly those incorporating multiple aromatic or heterocyclic rings. The reactivity of both the furan (B31954) core and its substituents can be strategically exploited to construct intricate molecular frameworks.
While direct, specific examples of the conversion of this compound into polycyclic aromatic hydrocarbons (PAHs) are not extensively detailed in readily available literature, the general reactivity of furan derivatives suggests potential pathways. Furan moieties can participate in Diels-Alder reactions with various dienophiles, which, followed by subsequent aromatization steps, can lead to the formation of fused aromatic ring systems. The phenyl and benzoyl groups on the furan ring would influence the regioselectivity of such cycloadditions and ultimately become integral parts of the final polycyclic aromatic structure. The synthesis of PAHs often involves the cyclization of precursor molecules containing appropriately positioned aromatic rings, a role that this compound is structurally suited for.
The transformation of the furan ring in this compound into other heterocyclic systems is a key aspect of its synthetic utility. The furan nucleus can be viewed as a masked 1,4-dicarbonyl functionality, which can be revealed under certain reaction conditions, providing a pathway to various five- and six-membered heterocycles.
Nitrogen-Containing Heterocycles: The reaction of furan derivatives with amines or other nitrogen-containing nucleophiles can lead to the formation of pyrroles, pyridazines, and other nitrogenous heterocycles. For instance, treatment of a furan derivative with a primary amine in the presence of an acid catalyst can yield the corresponding N-substituted pyrrole (B145914). The benzoyl group in this compound could potentially participate in these transformations, leading to more complex, fused heterocyclic systems.
Sulfur-Containing Heterocycles: The incorporation of sulfur into the molecular framework can be achieved through various synthetic strategies. While direct conversion of the furan ring to a thiophene (B33073) ring is a challenging transformation, reactions involving ring-opening followed by cyclization with a sulfur source are plausible. For example, acid-catalyzed hydrolysis of the furan ring to the corresponding 1,4-dicarbonyl compound, followed by reaction with a sulfurizing agent like Lawesson's reagent, can yield the corresponding thiophene.
Oxygen-Containing Heterocycles: While this compound itself is an oxygen-containing heterocycle, it can serve as a precursor to other oxygenated ring systems. For example, oxidation of the furan ring can lead to the formation of pyranones or other related structures. The reactivity of the benzoyl group can also be utilized to introduce additional oxygen-containing functionalities or to facilitate rearrangements to different heterocyclic frameworks.
The following table summarizes the potential transformations of this compound into other heterocyclic systems based on the general reactivity of furan derivatives.
| Precursor Compound | Reagents and Conditions | Resulting Heterocyclic System |
| This compound | Primary Amine, Acid Catalyst | Substituted Pyrrole |
| This compound | Hydrazine (B178648) derivative | Substituted Pyridazine (B1198779) |
| This compound | Lawesson's Reagent (after ring opening) | Substituted Thiophene |
| This compound | Oxidizing Agents | Substituted Pyranone |
Contributions to Advanced Materials
The extended π-conjugated system of this compound, encompassing the furan ring and its multiple aromatic substituents, imparts interesting photophysical properties that are relevant to the field of advanced materials.
Furan-containing organic molecules are known to exhibit fluorescence and can act as chromophores, absorbing light in the ultraviolet and visible regions of the electromagnetic spectrum. The specific absorption and emission properties of this compound are determined by the nature and extent of its conjugated system. The presence of the benzoyl group, an electron-withdrawing group, and the phenyl groups, which extend the conjugation, are expected to influence the electronic transitions and thus the photophysical behavior of the molecule.
The fluorescence quantum yield and the wavelengths of maximum absorption and emission are key parameters that determine the suitability of a compound as a fluorophore. While detailed photophysical data for this compound itself are not widely reported, studies on analogous 2,5-diaryl and other substituted furans provide insights into their potential luminescent properties. These properties are often solvent-dependent, with changes in solvent polarity affecting the energy levels of the electronic states and thus the emission characteristics.
The molecular structure of this compound, with its combination of aromatic and furan units, suggests its potential as a building block for organic electronic materials. The planar nature of the furan ring and the ability of the phenyl groups to facilitate intermolecular π-π stacking are desirable features for charge transport in organic semiconductors.
In a general sense, furan-based oligomers and polymers have been investigated for their applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electronic properties of such materials can be tuned by modifying the substituents on the furan ring. The introduction of electron-donating or electron-withdrawing groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing their charge injection and transport properties. While specific device performance metrics for materials directly derived from this compound are not available, its structural motifs are consistent with those found in known organic electronic materials.
Catalytic Applications
There is currently no readily available scientific literature that specifically describes the use of this compound as a catalyst. The inherent stability of its aromatic and furan rings under many reaction conditions makes it more likely to function as a ligand for a metal catalyst or as a scaffold for the construction of more complex catalytic structures, rather than as a catalyst in its own right. The carbonyl group of the benzoyl substituent could potentially act as a coordination site for a metal center, but this application has not been reported.
Research Findings on "this compound" in Advanced Materials Chemistry Remain Undocumented
Extensive searches of scientific literature and chemical databases have yielded no specific information regarding the application of the chemical compound “this compound” in the fields of organometallic catalysis and molecular probe derivatization. While research exists for various other substituted furan and benzofuran (B130515) derivatives, data pertaining to the unique applications of this compound in ligand design or as a molecular probe for chemical sensing is not present in the available body of scientific work.
The requested article outline focuses on highly specialized areas of advanced materials chemistry. However, the current scientific literature does not appear to contain studies that have explored this compound for these specific purposes. Research in these areas is often directed towards compounds with particular electronic and steric properties that facilitate catalytic activity or specific analyte recognition. The absence of information suggests that this compound has not been identified as a candidate or has not yet been investigated for these applications.
Consequently, it is not possible to provide a detailed, informative, and scientifically accurate article on the "" of this compound as per the requested outline, due to the lack of published research findings. The generation of content for the specified sections and subsections would require speculation, which falls outside the standards of scientific accuracy.
Further research would be necessary to determine if this compound possesses properties that would make it a suitable candidate for ligand design in organometallic catalysis or for derivatization as a molecular probe. Such research would involve the synthesis of the compound and a thorough investigation of its chemical, photophysical, and electrochemical properties.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of polysubstituted furans is a well-established field, yet the demand for more efficient and environmentally benign methods persists. rsc.org Future research will likely focus on the development of novel synthetic strategies for 2-benzoyl-3,5-diphenylfuran and its derivatives that align with the principles of green chemistry.
Key areas of exploration include:
Catalytic One-Pot Reactions: Designing multicomponent reactions that assemble the furan (B31954) core in a single step from simple, readily available starting materials will be a significant advancement. nih.gov This approach improves atom economy and reduces waste by minimizing intermediate purification steps.
Metal-Free Catalysis: Moving away from transition-metal catalysts, which can be expensive and toxic, is a major goal. The development of organocatalytic or biocatalytic methods for the synthesis of polysubstituted furans is a promising green alternative.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production.
Renewable Starting Materials: Investigating synthetic routes that utilize biomass-derived precursors for the furan ring would significantly enhance the sustainability of its production. bohrium.com
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Catalytic One-Pot Reactions | Multiple bond-forming events in a single reaction vessel. | Increased efficiency, reduced waste, simplified purification. |
| Metal-Free Catalysis | Utilizes organic molecules or enzymes as catalysts. | Lower cost, reduced toxicity, environmentally friendly. |
| Flow Chemistry | Continuous reaction in a tube or microreactor. | Enhanced safety, scalability, and process control. |
| Renewable Starting Materials | Utilizes biomass-derived feedstocks. | Improved sustainability, reduced reliance on fossil fuels. |
Exploration of Unconventional Reactivity Patterns
The rich electronic nature of the furan ring in this compound invites the exploration of unconventional reactivity patterns beyond classical electrophilic substitution.
Future research in this area could involve:
Photochemical Reactions: The benzoyl chromophore suggests that this molecule may exhibit interesting photochemical reactivity. Investigating its behavior under UV or visible light could uncover novel cycloaddition or rearrangement pathways. Diarylethenes containing furan rings, for instance, are known to undergo thermally irreversible photochromic reactions. nih.gov
Electrochemical Synthesis and Modification: Electrochemical methods offer a powerful tool for forging new bonds and modifying existing structures under mild conditions. The electrochemical synthesis of polysubstituted furans via [3+2] annulation has been demonstrated and could be adapted for derivatives of this compound.
Radical Reactions: Exploring the participation of this compound in radical-mediated reactions could lead to the discovery of new carbon-carbon and carbon-heteroatom bond-forming strategies.
Cycloaddition Reactions: While the Diels-Alder reactivity of furan is well-known, investigating its participation in other types of cycloadditions, such as [3+2] or [8+2] cycloadditions, could yield novel heterocyclic systems.
Advanced Computational Studies for Predictive Design
Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules. For this compound, advanced computational studies can guide synthetic efforts and the design of new functional materials.
Key areas for computational investigation include:
Density Functional Theory (DFT) Calculations: DFT can be employed to model the electronic structure, reactivity, and spectroscopic properties of this compound. This can provide insights into its frontier molecular orbitals (HOMO and LUMO), which govern its reactivity and electronic behavior.
Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of proposed reactions, helping to identify the most favorable pathways and predict the stereochemical outcomes of reactions.
In Silico Screening of Derivatives: By computationally modifying the substituents on the phenyl and benzoyl groups, it is possible to screen a large number of virtual derivatives for desired electronic, optical, or physical properties before committing to their synthesis.
Modeling of Supramolecular Interactions: Computational methods can be used to simulate the self-assembly of this compound molecules, predicting their packing in the solid state and their ability to form ordered supramolecular structures.
Integration into Supramolecular Assemblies or Self-Assembled Systems
The rigid, aromatic structure of this compound makes it an attractive building block for the construction of well-defined supramolecular architectures.
Future research could focus on:
Coordination Polymers and Metal-Organic Frameworks (MOFs): By introducing coordinating functional groups onto the phenyl or benzoyl rings, this compound could serve as a linker in the construction of novel coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and catalysis. Furan-2,5-dicarboxylic acid, for example, has been used to create both two- and three-dimensional coordination polymers with zinc(II). nih.gov
Liquid Crystals: The rod-like shape of the molecule suggests that with appropriate modification, it could exhibit liquid crystalline behavior. The design and synthesis of derivatives that form nematic or smectic phases could lead to new materials for display technologies.
Self-Assembled Monolayers: The functionalization of this compound with groups that can bind to surfaces could enable the formation of self-assembled monolayers with tailored electronic or optical properties.
| Supramolecular System | Potential Role of this compound | Potential Applications |
| Coordination Polymers/MOFs | As a rigid organic linker. | Gas storage, separation, catalysis. |
| Liquid Crystals | As a mesogenic core. | Display technologies, sensors. |
| Self-Assembled Monolayers | As a surface-active component. | Molecular electronics, surface modification. |
Potential for Functional Materials with Tunable Properties
The combination of the furan heterocycle with the benzoyl and phenyl substituents provides a platform for the development of functional organic materials with tunable properties.
Emerging research avenues include:
Organic Electronics: Furan-containing oligomers and polymers have shown promise as semiconductor materials in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govresearchgate.net The electronic properties of this compound could be tuned by modifying the substituents to create new p-type or n-type organic semiconductors. researchgate.net
Luminescent Materials: Many polysubstituted furans are fluorescent. By judiciously choosing substituents, it may be possible to tune the emission color and quantum yield of this compound derivatives for applications in organic light-emitting diodes (OLEDs) and chemical sensors.
Photochromic and Thermochromic Materials: The incorporation of furan rings into diarylethene structures has led to the development of photochromic materials that undergo reversible color changes upon irradiation. nih.govnih.gov Similarly, fluoran-based compounds, which contain a furan moiety, can exhibit thermochromism. Investigating the potential for photo- or thermo-induced structural changes in derivatives of this compound could lead to new smart materials.
Q & A
Q. How should contradictory computational vs. experimental data on the compound’s reactivity be reconciled?
- Methodology : Re-examine computational parameters (e.g., basis sets, solvation models). Validate docking poses with molecular dynamics simulations (100 ns trajectories). Experimentally probe reactive intermediates via trapping experiments (e.g., TEMPO for radical pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
